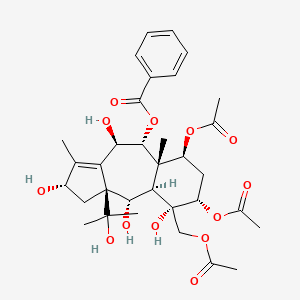

Tasumatrol E

Description

Tasumatrol E is a taxoid diterpenoid isolated from Taxus species, particularly those in the Asian region. Taxoids are characterized by a highly oxygenated cyclobutane ring and complex polycyclic skeletons, which contribute to their diverse pharmacological properties, including anti-inflammatory, analgesic, and cytotoxic activities .

Taxoids like this compound are hypothesized to derive from similar biosynthetic pathways as other Tasumatrol analogs, involving modifications such as acetylation, epoxidation, and lactonization. These structural features are critical for their interactions with biological targets, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which mediate inflammatory responses .

Properties

Molecular Formula |

C33H44O13 |

|---|---|

Molecular Weight |

648.7 g/mol |

IUPAC Name |

[(2S,4R,5R,5aS,6S,8S,9S,9aR,10S,10aS)-6,8-diacetyloxy-9-(acetyloxymethyl)-2,4,9,10-tetrahydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulen-5-yl] benzoate |

InChI |

InChI=1S/C33H44O13/c1-16-21(37)14-32(30(5,6)41)24(16)25(38)28(46-29(40)20-11-9-8-10-12-20)31(7)22(44-18(3)35)13-23(45-19(4)36)33(42,15-43-17(2)34)26(31)27(32)39/h8-12,21-23,25-28,37-39,41-42H,13-15H2,1-7H3/t21-,22-,23-,25+,26-,27-,28-,31+,32-,33-/m0/s1 |

InChI Key |

LERGIFKZIYQODU-KNIUGVHDSA-N |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)O)(COC(=O)C)O)OC(=O)C)OC(=O)C)C)OC(=O)C4=CC=CC=C4)O |

Canonical SMILES |

CC1=C2C(C(C3(C(CC(C(C3C(C2(CC1O)C(C)(C)O)O)(COC(=O)C)O)OC(=O)C)OC(=O)C)C)OC(=O)C4=CC=CC=C4)O |

Synonyms |

tasumatrol E |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Tasumatrol B (the most studied analog in the provided evidence) with other structurally or functionally related taxoids:

Structural and Functional Differences

- Tasumatrol B vs. Tasumatrol Y : While both contain epoxy groups, Tasumatrol Y has a five-membered lactone ring, enhancing its cytotoxicity compared to Tasumatrol B’s focus on analgesia .

- Taxawallin J vs. Deacetylbaccatin III : Taxawallin J’s hydroxylation at C13 improves membrane permeability, whereas Deacetylbaccatin III serves as a scaffold for drug synthesis rather than direct therapeutic use .

Mechanistic Insights

- Cytotoxicity : Tasumatrol Y’s lactone ring may facilitate DNA intercalation or tubulin binding, mechanisms common to taxane chemotherapeutics .

Contradictions and Limitations

- Species-Specific Variability : Bioactivity varies by plant source; e.g., Taxus sumatrana-derived compounds exhibit stronger cytotoxicity than Himalayan yew (T. wallichiana) analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.